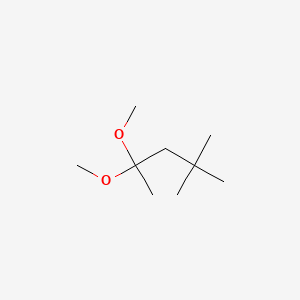![molecular formula C8H18ClN3O4S B6175997 ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride CAS No. 2567504-10-1](/img/no-structure.png)
ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride, commonly referred to as AMPC, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and acetone. AMPC has a variety of uses and applications in the laboratory, including synthesis methods, biochemical and physiological effects, and mechanisms of action.
科学研究应用
AMPC has a variety of uses in scientific research. It is commonly used as a reagent in organic synthesis, particularly for the synthesis of amines and amides. It is also used as a catalyst in the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. AMPC has also been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
作用机制
The mechanism of action of AMPC is not fully understood. It is believed to act as a nucleophilic catalyst, which means that it facilitates the formation of chemical bonds between molecules. This is thought to be due to the presence of an electron-rich nitrogen atom in its structure, which is capable of forming strong bonds with other molecules. Additionally, AMPC is believed to interact with enzymes and proteins, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPC are not well understood. However, it is thought to interact with enzymes and proteins, which can affect their structure and function. Additionally, AMPC has been shown to increase the activity of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using AMPC in laboratory experiments include its low cost, low toxicity, and its ability to catalyze a variety of reactions. Additionally, it is easy to obtain and is readily available in the laboratory. The main limitation of using AMPC in laboratory experiments is its potential to interfere with the activity of enzymes and proteins.
未来方向
The following are some potential future directions for research on AMPC:
1. Further study of the mechanism of action of AMPC and its effects on enzymes and proteins.
2. Investigation of the potential anti-inflammatory and anti-cancer properties of AMPC.
3. Exploration of the potential use of AMPC in the synthesis of pharmaceuticals.
4. Development of new synthesis methods for AMPC.
5. Investigation of the potential use of AMPC in the study of disease-related pathways.
6. Exploration of the potential use of AMPC in the development of novel therapeutic agents.
7. Investigation of the potential use of AMPC in the study of protein-protein interactions.
Conclusion
In conclusion, AMPC is an organic compound with a variety of uses in scientific research. It is synthesized through a nucleophilic substitution reaction and has a variety of uses in the laboratory, including synthesis methods, biochemical and physiological effects, and mechanisms of action. Additionally, it has been shown to have potential anti-inflammatory and anti-cancer properties. There are a number of potential future directions for research on AMPC, including further study of its mechanism of action, exploration of its potential use in the synthesis of pharmaceuticals, and investigation of its potential use in the study of disease-related pathways.
合成方法
AMPC is synthesized through a process known as the nucleophilic substitution reaction. This reaction involves the replacement of a nucleophilic atom or group with another nucleophilic atom or group. In the case of AMPC, a nucleophilic atom or group is replaced with an ethyl group. The reaction involves the use of a nucleophile, such as an amine, and an electrophile, such as an alkyl halide. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction produces a product known as an amide, which is then hydrolyzed to produce AMPC.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride involves the reaction of ethyl chloroformate with N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Ethyl chloroformate", "N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]amine in dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 4: The resulting solution is treated with hydrochloric acid to obtain the hydrochloride salt of ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate." ] } | |
CAS 编号 |
2567504-10-1 |
产品名称 |
ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride |
分子式 |
C8H18ClN3O4S |
分子量 |
287.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




